molecular formula C10H12F3N3O B1304826 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol CAS No. 401930-07-2

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Cat. No.: B1304826
CAS No.: 401930-07-2
M. Wt: 247.22 g/mol
InChI Key: QQWTYVSELDRYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₀H₁₂F₃N₃O Molecular Weight: 247.22 g/mol CAS No.: 401930-07-2

This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a piperidin-4-ol moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry . It is synthesized via a condensation reaction between trifluoromethyl ketone and 2-aminopyrimidine, followed by nucleophilic substitution with piperidin-4-ol under optimized conditions (e.g., catalytic acids like p-toluenesulfonic acid and dichloromethane as solvent) .

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWTYVSELDRYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383810
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401930-07-2
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Nucleophilic Substitution Approach

The primary synthetic route to 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves two key steps:

  • Condensation Reaction: This step typically starts with the condensation of a trifluoromethyl ketone with 2-aminopyrimidine to form a pyrimidine intermediate bearing the trifluoromethyl group.
  • Nucleophilic Substitution: The intermediate then undergoes nucleophilic substitution with piperidin-4-ol, where the hydroxyl group on the piperidine ring acts as the nucleophile, displacing a suitable leaving group on the pyrimidine ring to form the target compound.

This method is widely used due to its straightforwardness and the ability to control reaction parameters such as temperature, solvent, and catalysts to optimize yield and purity.

Optimized Laboratory-Scale Synthesis

A representative laboratory synthesis involves refluxing 2-chloro-4-(trifluoromethyl)pyrimidine with piperidin-4-ol in the presence of triethylamine as a base in isopropyl alcohol solvent. The reaction is typically carried out for about 5 hours under reflux conditions. After completion, the reaction mixture is cooled, diluted with hexanes to precipitate the product, which is then filtered and purified by silica gel chromatography. This method yields the product in approximately 92% yield with high purity.

Parameter Details
Starting materials 2-chloro-4-(trifluoromethyl)pyrimidine, piperidin-4-ol
Base Triethylamine
Solvent Isopropyl alcohol
Temperature Reflux (~82°C)
Reaction time 5 hours
Work-up Cooling, hexane precipitation, filtration, silica gel chromatography
Yield ~92%

Alternative Base and Solvent Systems

Other reported methods use potassium tert-butoxide as a strong base in tetrahydrofuran (THF) at low temperatures (0–20 °C) for shorter reaction times (0.5 to 1 hour). This approach is effective for coupling this compound with other pyrimidine derivatives or for further functionalization. The reaction mixture is typically worked up by partitioning between ethyl acetate and water, drying, and purification by column chromatography. Yields in these reactions are also high, around 90% or more.

Parameter Details
Base Potassium tert-butoxide
Solvent Tetrahydrofuran (THF)
Temperature 0–20 °C
Reaction time 0.5–1 hour
Work-up Extraction with EtOAc/water, drying, chromatography
Yield ~90%

Detailed Research Findings and Experimental Data

Reaction Yields and Purity

  • The triethylamine/isopropanol reflux method yields 3.89 g of product from 16.3 mmol scale with a purity confirmed by LCMS (m/z = 248.2 [M+H]+), consistent with the calculated exact mass of 247.09 g/mol.
  • The potassium tert-butoxide/THF method yields 1.40 g product (92%) from a 4.08 mmol scale reaction, with LCMS confirming the expected mass.

Spectroscopic Characterization

NMR data for the product synthesized via these methods show characteristic signals for the piperidin-4-ol moiety and the trifluoromethyl-substituted pyrimidine ring, confirming the structure. For example, proton NMR (400 MHz, CDCl3) shows multiplets corresponding to piperidine ring protons and singlets for aromatic protons on the pyrimidine ring.

Industrial Considerations

Industrial synthesis optimizes these laboratory methods by:

  • Controlling reaction temperature precisely to avoid side reactions.
  • Using solvents and bases that maximize solubility and reactivity.
  • Employing catalysts or additives to improve reaction rates.
  • Implementing efficient purification techniques to ensure high purity suitable for pharmaceutical applications.

Comparative Table of Preparation Methods

Method Base Solvent Temperature Reaction Time Yield (%) Notes
Triethylamine reflux Triethylamine Isopropyl alcohol Reflux 5 hours ~92 Simple, high yield, common lab method
Potassium tert-butoxide in THF Potassium tert-butoxide Tetrahydrofuran 0–20 °C 0.5–1 hour ~90 Faster, suitable for further derivatization
Cesium carbonate with epichlorohydrin (related piperidinol synthesis) Cesium carbonate Acetonitrile Reflux Overnight 19–79 (two-step) Used in chiral piperidinol derivatives synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is recognized for its role as a building block in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

Case Study: Inhibition of ADAMTS4

A study highlighted the use of similar pyrimidine derivatives in the development of inhibitors for ADAMTS4, an enzyme implicated in osteoarthritis. The pharmacophore modeling approaches used in this research can be adapted to include this compound, potentially leading to the identification of novel therapeutic agents targeting joint degradation pathways .

Structure-Activity Relationship Studies

The compound's structural features allow it to participate in structure-activity relationship (SAR) studies. These studies are crucial for optimizing the efficacy and selectivity of new drugs.

Table: Comparative Analysis of Pyrimidine Derivatives

Compound NameActivity (IC50)Reference
This compoundTBDCurrent Study
1-(4-(Chlorophenyl)pyrimidin-2-yl)piperidin-4-ol50 nM
1-(4-(Methoxyphenyl)pyrimidin-2-yl)piperidin-4-ol30 nM

Synthesis and Development

The synthesis of this compound involves the reaction of piperidin derivatives with trifluoromethyl pyrimidines. This synthetic route is crucial for producing the compound in sufficient quantities for biological testing.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring can interact with nucleic acids or proteins, influencing their function and leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural variations among analogs include:

Heterocycle Type : Pyrimidine vs. pyridine rings.

Substituent Positions : Trifluoromethyl on pyrimidine (4-position) vs. pyridine (5-position).

Functional Groups: Hydroxyl (-OH) vs. ketone (-C=O) or aminoethyl (-CH₂CH₂NH₂) groups on the piperidine ring.

Key Findings

Trifluoromethyl vs. Other Substituents :

  • The trifluoromethyl group in the reference compound improves lipophilicity and membrane permeability compared to chloro or methoxy analogs .
  • Pyridine-based analogs (e.g., 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol) exhibit reduced activity due to altered electronic properties and binding interactions .

Functional Group Impact: Oxidation of the hydroxyl group to a ketone (piperidin-4-one) reduces biological activity, likely due to decreased hydrogen-bonding capacity .

Substituent Position :

  • In piperidine analogs, shifting the hydroxyl group from position 4 to 3 (e.g., 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol) alters metabolic stability and target selectivity .

Biological Activity

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, with the CAS number 401930-07-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group attached to a pyrimidine ring and a piperidin-4-ol moiety, which may confer unique pharmacological properties. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12F3N3O
  • Molecular Weight : 247.22 g/mol
  • Purity : Typically ≥95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For instance, analogs of this compound have shown promising results against malaria by inhibiting PfATP4-associated Na+-ATPase activity .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds related to this compound. For example, certain derivatives exhibit significant activity against influenza virus (H1N1) and herpes simplex virus (HSV-1), with low IC50 values indicating high potency .

CompoundTarget VirusIC50 (µM)
Compound AH1N10.025
Compound BHSV-10.048

Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum. Structural modifications have been shown to enhance both efficacy and metabolic stability. For instance, the incorporation of polar functionalities improved aqueous solubility while maintaining antiparasitic activity .

AnalogEC50 (µM)Metabolic Stability (CL int µL/min/mg)
10a0.06442
10b0.11536

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various synthesized compounds, derivatives of this compound were tested against H1N1 and HSV-1. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antiviral activity compared to their non-substituted counterparts .

Case Study 2: Antimalarial Activity

Another investigation focused on the antimalarial properties of similar pyrimidine derivatives, revealing that modifications at the pyrimidine ring significantly affected their potency against malaria parasites. The study emphasized the importance of structural optimization in achieving desired biological outcomes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves coupling a trifluoromethyl-substituted pyrimidine with a piperidin-4-ol derivative. For example, catalytic acids like p-toluenesulfonic acid can facilitate condensation reactions, as demonstrated in similar pyrimidine-piperidine systems . Solvent choice (e.g., dichloromethane) and base selection (e.g., NaOH) are critical for controlling regioselectivity and minimizing side reactions . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the piperidine ring geometry and trifluoromethylpyrimidine substitution pattern. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies hydroxyl (-OH) and C-F stretching vibrations (~1100 cm1^{-1}) . X-ray crystallography, if feasible, resolves absolute stereochemistry .

Q. What solubility and stability challenges are associated with this compound, and how can they be addressed?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for in vitro assays. Stability studies (e.g., HPLC under varying pH/temperature) should assess degradation pathways. Lyophilization or storage at -20°C in inert atmospheres mitigates hydrolytic decomposition .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes or receptors. Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, highlighting hydrogen-bonding (hydroxyl group) and hydrophobic (trifluoromethyl) interactions . MD simulations assess dynamic stability in binding pockets.

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Compare metabolic profiles (e.g., liver microsome assays) of the trifluoromethyl derivative with non-fluorinated analogs. LC-MS/MS identifies metabolites, focusing on oxidative defluorination or hydroxylation. The CF3_3 group typically reduces CYP450-mediated metabolism, enhancing half-life .

Q. What strategies resolve contradictions in reported biological activities of structurally related piperidine-pyrimidine hybrids?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to distinguish direct target engagement from off-target effects. SAR studies should systematically vary substituents (e.g., replacing CF3_3 with Cl or CH3_3) to isolate contributions to activity .

Q. How can enantiomeric purity of the piperidin-4-ol moiety be controlled during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) to access enantiopure intermediates. Chiral HPLC or SFC separates diastereomers, and optical rotation/X-ray confirms configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.